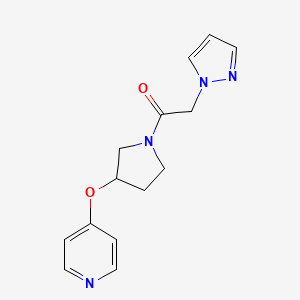

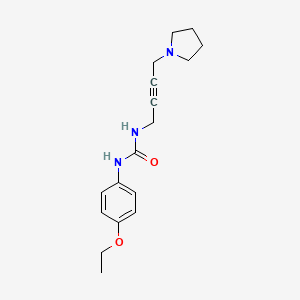

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. This compound is a pyrazole-based kinase inhibitor that has been studied extensively for its biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Anti-mitotic Activity

Researchers have developed efficient synthetic routes for the synthesis of 2H-pyrazolo[4,3-c]pyridines, which are structurally related to the compound of interest. These compounds have shown cytotoxicity against cancer cell lines such as K562 and MCF-7, displaying potent anti-mitotic activity. The synthesis involves Sonogashira-type cross-coupling reactions, highlighting the compound's potential application in developing anticancer agents (Milišiūnaitė et al., 2018).

Versatile Synthesis for Pyridine Fused Systems

A study on the versatile synthesis of pyrazolopyridines and other pyrido fused systems suggests the potential for creating combinatorial libraries for drug discovery. The synthesis is based on a three-component coupling, which is particularly useful for preparing a wide range of bicyclic systems. This methodology could be applicable to the synthesis and exploration of the biological activity of compounds like 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone (Almansa et al., 2008).

Antiviral Activity Studies

The antiviral activities of related heterocyclic compounds have been investigated, with some compounds showing significant activity against viruses such as HSV1 and HAV-MBB. The research demonstrates the potential of such compounds in the development of new antiviral drugs. This suggests that compounds with similar structures could also be evaluated for their antiviral properties (Attaby et al., 2006).

Photophysical Properties

A study on the photophysical properties of related pyrazolylpyridines revealed three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These findings could pave the way for the use of such compounds in photophysical applications or as probes in biochemical studies (Vetokhina et al., 2012).

Coordination Chemistry and Biological Sensing

Compounds based on pyrazolylpyridines have been explored for their coordination chemistry, showing potential for applications in biological sensing and catalysis. This research indicates the versatility of pyrazolylpyridines in developing luminescent lanthanide compounds for biological applications, suggesting similar potential for the compound (Halcrow, 2005).

Propiedades

IUPAC Name |

2-pyrazol-1-yl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c19-14(11-18-8-1-5-16-18)17-9-4-13(10-17)20-12-2-6-15-7-3-12/h1-3,5-8,13H,4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPZFJLUQPQETJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2731523.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2731526.png)

![1-[(4-Cyanophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2731528.png)

![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2731534.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2731537.png)

![1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B2731540.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B2731542.png)

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2731544.png)